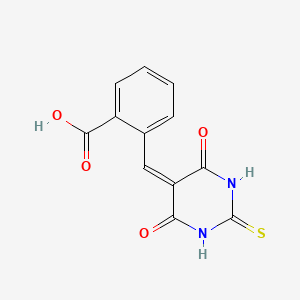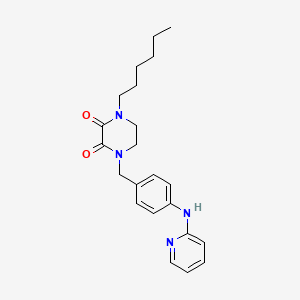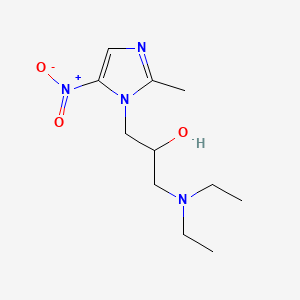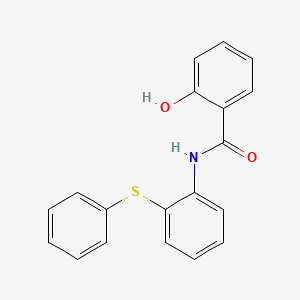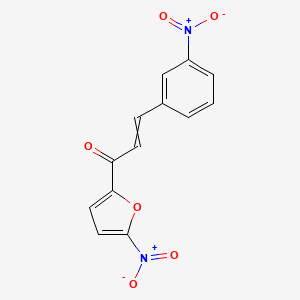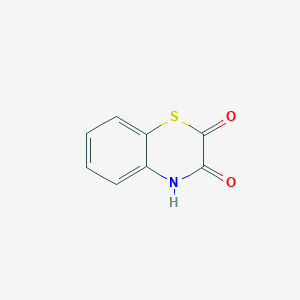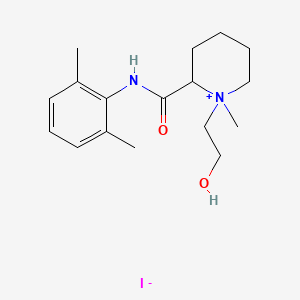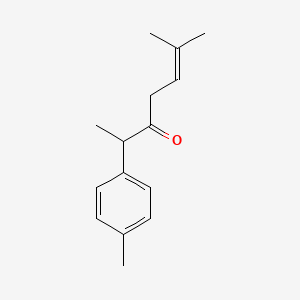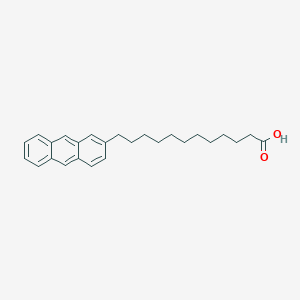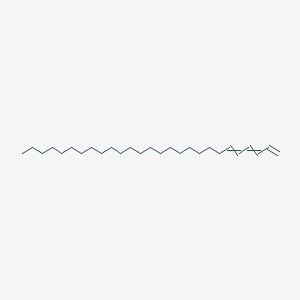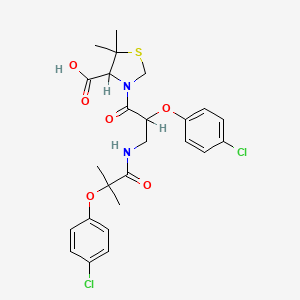
N-Hydroxy-N-methyltridecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N-methyltridecanamide is an organic compound that belongs to the class of amides It features a long aliphatic chain with a hydroxyl group and a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methyltridecanamide typically involves the reaction of tridecanoic acid with N-methylhydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-N-methyltridecanamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used under anhydrous conditions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of N-methyltridecanamide.
Reduction: Formation of N-methyltridecylamine.
Substitution: Formation of N-chloro-N-methyltridecanamide.
Applications De Recherche Scientifique
N-Hydroxy-N-methyltridecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Hydroxy-N-methyltridecanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the amide bond can participate in various chemical reactions. These interactions can influence the compound’s reactivity and stability, making it useful in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxy-N-methylhexadecanamide: Similar structure but with a longer aliphatic chain.
N-Hydroxy-N-methylundecanamide: Similar structure but with a shorter aliphatic chain.
N-Hydroxy-N-methylbenzamide: Similar structure but with an aromatic ring instead of an aliphatic chain.
Uniqueness
N-Hydroxy-N-methyltridecanamide is unique due to its specific chain length, which can influence its physical and chemical properties. This makes it suitable for applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
78301-11-8 |
|---|---|
Formule moléculaire |
C14H29NO2 |
Poids moléculaire |
243.39 g/mol |
Nom IUPAC |
N-hydroxy-N-methyltridecanamide |
InChI |
InChI=1S/C14H29NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(2)17/h17H,3-13H2,1-2H3 |
Clé InChI |
FAUOUFZMOLNLOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)N(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


